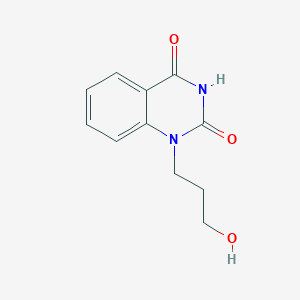

1-(3-Hydroxypropyl)quinazoline-2,4-dione

Description

Properties

IUPAC Name |

1-(3-hydroxypropyl)quinazoline-2,4-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O3/c14-7-3-6-13-9-5-2-1-4-8(9)10(15)12-11(13)16/h1-2,4-5,14H,3,6-7H2,(H,12,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPYPDWVNXIICOP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)NC(=O)N2CCCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Antiviral Activity

A series of studies have highlighted the antiviral potential of quinazoline derivatives, particularly against DNA viruses like vaccinia and adenovirus.

- Study Findings :

- A novel series of 3-hydroxy-quinazoline-2,4(1H,3H)-diones were synthesized and evaluated for their antiviral activity. Among these, compounds such as 24b11 showed potent inhibitory activity against vaccinia virus with an EC50 value of 1.7 μM , significantly outperforming the reference drug Cidofovir (EC50 = 25 μM) .

- Similarly, compound 24b13 exhibited strong activity against adenovirus-2 with an EC50 value of 6.2 μM , indicating a promising avenue for developing new antiviral agents targeting poxviruses and adenoviruses .

Antibacterial Properties

Quinazoline derivatives have also been investigated for their antibacterial efficacy against various pathogens.

- Research Insights :

- Recent studies reported that quinazoline-2,4(1H,3H)-dione derivatives demonstrated moderate antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, compounds such as 14a and 14b were effective against Staphylococcus aureus and Candida albicans, with inhibition zone values ranging from 10 to 13 mm .

- The integration of different moieties into the quinazoline structure has enhanced its antimicrobial properties. For example, the incorporation of oxadiazole and thiadiazole groups resulted in compounds that inhibited bacterial growth more effectively than standard drugs like ampicillin .

Anti-inflammatory Applications

The anti-inflammatory properties of quinazoline derivatives are another area of active research.

- Key Findings :

- Research has identified certain derivatives as potential agents for suppressing cytokine-mediated inflammatory responses. For example, compound 4a was shown to inhibit nitric oxide synthesis and interleukin-6 secretion in murine macrophages, suggesting its utility in treating acute lung injury .

- These compounds have been linked to alleviating symptoms associated with inflammation by reducing neutrophil infiltration and tissue damage in experimental models .

Summary of Biological Activities

The following table summarizes the biological activities of selected quinazoline derivatives based on recent studies:

| Compound | Activity Type | Target Pathogen/Condition | EC50/MIC Values |

|---|---|---|---|

| 24b11 | Antiviral | Vaccinia Virus | 1.7 μM |

| 24b13 | Antiviral | Adenovirus-2 | 6.2 μM |

| 14a | Antibacterial | Staphylococcus aureus | MIC = 70 mg/mL |

| 14b | Antibacterial | Candida albicans | MIC = 75 mg/mL |

| 4a | Anti-inflammatory | Acute Lung Injury Model | Not specified |

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

1-[(1H-1,2,3-Triazol-4-yl)methyl]quinazoline-2,4-dione

- Substituent : A triazole-methyl group at N1.

- Key Feature : The triazole-phosphoryl group enhances binding to viral enzymes. Compared to the hydroxypropyl group, the triazole moiety introduces rigidity and hydrogen-bonding capacity, which may improve target specificity.

1-(2-Benzaldehyde)-(1H,3H)-quinazoline-2,4-dione (BQD)

- Substituent : Benzaldehyde at N1.

- Activity : Formed as a toxic ozonation by-product of carbamazepine (CBZ). Exhibited significant toxicity in Vibrio fischeri bioassays .

1-(2-Benzoic Acid)-(1H,3H)-quinazoline-2,4-dione (BaQD)

- Substituent : Benzoic acid at N1.

- Activity: Another CBZ ozonation by-product, less toxic than BQD but still bioactive .

- Key Feature : The carboxylic acid group enhances solubility but may reduce membrane permeability compared to the hydroxypropyl substituent.

3-(1-(3-Hydroxypropylamino)propylidene)chroman-2,4-dione

- Structure: Chroman-2,4-dione core with a hydroxypropylamino-propylidene group.

Preparation Methods

Solvent and Temperature Effects

Optimal conditions for the DMAP-catalyzed method involve acetonitrile as the solvent, which enhances intermediate solubility and reaction rate (Table 1). Microwave irradiation reduces reaction times from 12 hours to 30 minutes while maintaining yields >90%.

Table 1: Solvent Screening for DMAP-Catalyzed Synthesis

| Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|

| CH₃CN | 150 (MW) | 0.5 | 92 |

| CH₂Cl₂ | 25 | 12 | 79 |

| THF | 25 | 12 | 58 |

| DMF | 25 | 12 | 61 |

Substrate Scope Limitations

Electron-withdrawing groups (e.g., -CF₃, -F) on the benzamide ring reduce yields due to decreased nucleophilicity of the amine. For example, para-trifluoromethyl-substituted substrates yield <30% under standard conditions. Conversely, electron-donating groups (e.g., -OCH₃, -CH₃) improve yields to 82–90%.

Comparative Analysis of Synthetic Routes

Yield and Scalability

The DMAP-catalyzed method outperforms triphosgene-based approaches in scalability, with gram-scale reactions achieving 85–90% yields. Triphosgene methods, while effective, generate stoichiometric HCl, necessitating neutralization steps.

Applications and Further Functionalization

The 3-hydroxypropyl side chain enables subsequent derivatization, such as esterification or etherification, to enhance bioavailability. For instance, Zenarestat, a related quinazolinedione, is synthesized via similar strategies with a total yield of 70% .

Q & A

Q. What synthetic strategies are commonly employed to functionalize the quinazoline-2,4-dione scaffold, and how can the 3-hydroxypropyl substituent be introduced?

The quinazoline-2,4-dione core is typically synthesized from anthranilic acid or benzonitrile derivatives. To introduce the 3-hydroxypropyl group, nucleophilic substitution or alkylation reactions are used. For example, 4-chloro-2-(pyridin-3-yl)quinazoline can react with 3-aminopropanol under basic conditions (e.g., N,N-diisopropylethylamine) in polar aprotic solvents like 1-methyl-2-pyrrolidone (NMP) at elevated temperatures. Yields can vary (e.g., 35–84%) depending on reaction optimization . Microwave-assisted alkylation using dimethyl/diethyl carbonates offers a safer, faster alternative to traditional methods (e.g., methyl iodide), reducing reaction times from hours to minutes .

Q. How is molecular docking utilized to predict the bioactivity of 1-(3-Hydroxypropyl)quinazoline-2,4-dione in antifungal research?

Molecular docking studies involve preparing the ligand (1-(3-Hydroxypropyl)quinazoline-2,4-dione) by energy minimization (e.g., ChemDraw 3D) and docking it into the active site of a target protein (e.g., C. albicans 1EA1) using software like AutoDock Vina. Binding affinity scores (e.g., ΔG values) and interactions (hydrogen bonds, hydrophobic contacts) are analyzed to predict synergistic effects with fluconazole. This approach identified enhanced bioavailability when co-administered with plant-derived compounds .

Advanced Research Questions

Q. What contradictions exist in the reported bioactivity of quinazoline-2,4-dione derivatives, and how can structure-activity relationship (SAR) studies resolve them?

Quinazoline-2,4-diones exhibit divergent activities depending on substituents. For instance, derivatives with pyrazole groups act as 4-hydroxyphenylpyruvate dioxygenase (HPPD) inhibitors for herbicidal use , while 3-hydroxypropyl-substituted variants enhance antifungal agents . SAR studies reveal that electron-withdrawing groups (e.g., halogens) on the quinazoline ring improve HPPD inhibition, whereas hydrophilic side chains (e.g., 3-hydroxypropyl) enhance pharmacokinetic properties for drug synergy. Computational modeling can prioritize substituents for target-specific optimization .

Q. How do ozonation byproducts of pharmaceuticals like carbamazepine relate to quinazoline-2,4-dione derivatives, and what are their environmental toxicological implications?

Ozonation of carbamazepine generates toxic quinazoline-2,4-dione derivatives such as 1-(2-benzaldehyde)-(1H,3H)-quinazoline-2,4-dione (BQD) and 1-(2-benzoic acid)-(1H,3H)-quinazoline-2,4-dione (BaQD). These byproducts exhibit higher toxicity (e.g., EC₅₀ = 12–18 mg/L in Vibrio fischeri assays) than the parent compound. Nanofiltration (NF) membranes with <300 Da molecular weight cut-off can remove >80% of these byproducts, mitigating ecological risks .

Q. What methodological advancements have improved the alkylation of quinazoline-2,4-dione derivatives for pharmacological applications?

Traditional alkylation using methyl iodide and tetramethylguanidine (TMG) has been replaced by greener methods. Microwave-assisted reactions with dimethyl/diethyl carbonates achieve >90% yields in <10 minutes, avoiding toxic reagents. This approach was validated in synthesizing pelanserine (an antihypertensive agent) and natural alkaloids like 1-methyl-3-(2'-phenylethyl)-quinazoline-2,4-dione. Reaction parameters (temperature, solvent, catalyst) are critical for regioselectivity .

Key Takeaways

- Synthesis: Microwave-assisted alkylation and nucleophilic substitution are pivotal for functionalizing quinazoline-2,4-diones.

- Bioactivity: Substituent-driven SAR dictates applications in herbicides, antifungals, or therapeutics.

- Environmental Impact: Advanced oxidation processes require coupled NF to mitigate toxic byproducts.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.